NCC007

circadian rhythms cell-based assay period lengthening

NCC007 is the definitive CKIα/δ dual inhibitor, featuring unique N9‑(1‑cyclopropylethyl) and C2‑(dimethylaminoethyl) modifications that deliver 4.7‑fold enhanced circadian potency (0.32 μM for a 5‑h period shift) over parent longdaysin. Its balanced inhibition (IC50 1.8 μM/3.6 μM) and superior selectivity across 374 kinases ensure low off‑target effects in phenotypic screens. Consistent in vivo period lengthening (0.15‑h shift at both 5 mM and 15 mM infusion) reduces animal‑to‑animal variability and boosts statistical power. Procure NCC007 to eliminate assay noise and accelerate structure‑guided medicinal chemistry.

Molecular Formula C22H28F3N7
Molecular Weight 447.5 g/mol
Cat. No. B15542042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCC007
Molecular FormulaC22H28F3N7
Molecular Weight447.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30)
InChIKeyGHRNSZVMIARHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCC007: A Dual CKIα/δ Inhibitor with Quantified Differentiation for Circadian Rhythm Research Procurement


NCC007 (CAS 2342583-66-6) is a purine-based small molecule that acts as a dual inhibitor of casein kinase I alpha (CKIα) and casein kinase I delta (CKIδ) [1]. It was developed through systematic structural optimization of the parent compound longdaysin, specifically via modification of the N9 and C2 positions of the purine scaffold [1]. NCC007 exhibits in vitro IC50 values of 1.8 μM for CKIα and 3.6 μM for CKIδ, and demonstrates robust circadian period-lengthening activity in cell-based assays (0.32 μM for a 5-hour period shift) [1].

NCC007 vs. Generic CKI Inhibitors: Why Molecular Scaffold and Kinase Isoform Selectivity Dictate Procurement Outcomes


Substituting NCC007 with a generic casein kinase inhibitor (e.g., longdaysin, PF-670462, D4476, or LH846) introduces quantifiable and functionally relevant deviations in circadian rhythm modulation. NCC007's unique N9‑(1‑cyclopropylethyl) and C2‑(dimethylaminoethyl) substitutions confer a distinct selectivity profile that cannot be replicated by its parent compound longdaysin or by more selective CKIδ/ε inhibitors [1]. As detailed in the evidence items below, NCC007 exhibits a specific balance of dual CKIα/δ inhibition, enhanced cellular potency, reduced off‑target kinase engagement, and consistent in vivo period‑lengthening effects—properties that are not interchangeable across the CKI inhibitor class [1].

NCC007: Quantified Head-to-Head Differentiation Against Closest CKI Inhibitor Analogs


Evidence 1: Circadian Period Lengthening Activity in U2OS Cell-Based Assay

NCC007 demonstrates significantly stronger period-lengthening activity in the U2OS cell-based circadian assay compared to its parent compound longdaysin. The concentration required for a 5‑hour period lengthening was 0.32 μM for NCC007 versus 1.5 μM for longdaysin, representing an approximately 4.7‑fold improvement in cellular potency [1].

circadian rhythms cell-based assay period lengthening chronobiology

Evidence 2: In Vitro Kinase Inhibitory Potency Against CKIα and CKIδ

In head‑to‑head in vitro kinase assays, NCC007 exhibited 3.1‑fold greater inhibition of CKIα and 2.4‑fold greater inhibition of CKIδ compared to longdaysin. IC50 values were 1.8 μM (CKIα) and 3.6 μM (CKIδ) for NCC007, versus 5.6 μM and 8.8 μM, respectively, for longdaysin [1].

kinase inhibition IC50 CKIα CKIδ enzyme assay

Evidence 3: Kinase Selectivity Profile Across 57 and 374 Kinases

When tested at 5 μM against a panel of 57 kinases, NCC007 showed enhanced inhibition of CKIδ, CKIα, and CDK7 relative to longdaysin, but reduced inhibition of the off‑targets CDK2 and MAPK1. Furthermore, in a broader screen of 374 kinases, only 9 kinases were inhibited by >50% at 5 μM NCC007, with CKIα being the most potently inhibited [1]. This contrasts with longdaysin, which inhibits multiple off‑target kinases at similar concentrations.

kinase selectivity off-target profiling chemical biology polypharmacology

Evidence 4: In Vivo Period Lengthening in Mouse Behavioral Rhythms

In mice receiving intracerebroventricular infusion, NCC007 produced a more consistent period‑lengthening effect than longdaysin. At both 5 mM and 15 mM infusion concentrations, NCC007 induced a 0.15‑hour period lengthening, whereas longdaysin showed a weaker 0.1‑hour lengthening at 5 mM and 0.15‑hour at 15 mM [1].

in vivo efficacy behavioral pharmacology circadian rhythms mouse model

Evidence 5: Molecular Docking Binding Energy Prediction

Computational docking simulations using RosettaLigand predicted that both enantiomers of NCC007 bind more favorably to human CK1α than longdaysin. The Rosetta energy scores were −25.28 REU for R‑NCC007, −25.71 REU for S‑NCC007, compared to −22.22 REU for longdaysin, indicating a 13‑16% improvement in predicted binding energy [1].

molecular docking binding affinity computational chemistry structure‑activity relationship

Evidence 6: CKI Isoform Selectivity Profile Compared to LH846

NCC007 exhibits a balanced dual inhibition profile against CKIα (IC50 1.8 μM) and CKIδ (IC50 3.6 μM), whereas the selective CKIδ inhibitor LH846 shows a distinct selectivity pattern: 0.29 μM for CKIδ, 2.5 μM for CKIα, and 1.3 μM for CKIε [1].

isoform selectivity CKIα CKIδ kinase panel chemical biology

NCC007: High-Value Research and Industrial Application Scenarios Supported by Quantitative Differentiation


Scenario 1: High-Throughput Circadian Screening in Cellular Models

NCC007's 4.7‑fold improved potency in the U2OS circadian assay (0.32 μM for 5‑hour period lengthening) enables robust phenotypic screening at lower compound concentrations, minimizing cytotoxicity and off‑target effects common with the parent compound longdaysin. This makes NCC007 an ideal positive control or reference compound in circadian drug discovery campaigns where signal‑to‑noise ratio is critical [1].

Scenario 2: In Vivo Circadian Behavioral Pharmacology Studies

The more consistent in vivo period‑lengthening effect observed in mouse behavioral studies (0.15‑hour shift at both 5 mM and 15 mM infusion) supports the use of NCC007 as a reliable tool compound for chronic circadian modulation in rodent models. This consistency reduces animal‑to‑animal variability and improves statistical power in behavioral pharmacology experiments [1].

Scenario 3: Mechanistic Studies Requiring Dual CKIα/δ Inhibition

When experimental goals require simultaneous inhibition of both CKIα and CKIδ—such as dissecting PER protein degradation pathways or evaluating combinatorial kinase effects—NCC007's balanced dual inhibition profile (IC50 1.8 μM and 3.6 μM) offers a clear advantage over δ‑selective inhibitors like LH846 (IC50 0.29 μM for δ, 2.5 μM for α) or CKIε/δ inhibitors like PF‑670462 [1].

Scenario 4: Structure‑Activity Relationship and Lead Optimization Programs

NCC007's well‑characterized molecular docking poses and improved binding energy (−25.71 REU for S‑NCC007 vs. −22.22 REU for longdaysin) provide a robust starting point for structure‑guided medicinal chemistry efforts. The compound's refined selectivity profile across 374 kinases also offers a benchmark for evaluating next‑generation CKI modulators with reduced polypharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCC007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.